molecular formula C25H26N4O4S B295734 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295734
M. Wt: 478.6 g/mol
InChI Key: UDCBZQNVIQHUGP-OQZKWKKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as ETBTP, is a chemical compound with potential applications in scientific research. It belongs to the class of thiadiazolo[3,2-a]pyrimidine derivatives and has a molecular formula of C27H29N5O4S. ETBTP is a relatively new compound that has gained attention in recent years due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not yet fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It also appears to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, it has also been shown to have anti-inflammatory properties. It appears to inhibit the production of certain cytokines and chemokines involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its relatively low toxicity compared to other cytotoxic agents. This makes it a safer option for researchers to work with. However, one of the limitations is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several potential future directions for research involving 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is in developing more effective cancer treatments using 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one or its derivatives. Another potential direction is in exploring its anti-inflammatory properties and potential applications in treating inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be achieved through a multi-step reaction process. One of the most commonly used methods involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-phenoxyethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the addition of isopropylamine to form the imino group.

Scientific Research Applications

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has cytotoxic effects on cancer cells, particularly in breast and lung cancer. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.

properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O4S/c1-4-31-21-15-17(10-11-20(21)33-13-12-32-18-8-6-5-7-9-18)14-19-22(26)29-25(27-23(19)30)34-24(28-29)16(2)3/h5-11,14-16,26H,4,12-13H2,1-3H3/b19-14-,26-22?

InChI Key

UDCBZQNVIQHUGP-OQZKWKKUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC=C4

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC=C4

Origin of Product

United States

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